tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate
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Overview
Description
tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C15H21BrN2O4 It is a derivative of nicotinic acid and contains both bromine and tert-butoxycarbonyl (Boc) protecting groups
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics, suggesting that Tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate may have significant interactions with these enzymes.
Molecular Mechanism
Its ability to inhibit several cytochrome P450 enzymes suggests that it may exert its effects at the molecular level through binding interactions with these enzymes, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
Given its known interactions with cytochrome P450 enzymes, it is likely that this compound is involved in metabolic pathways mediated by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and di-tert-butyl dicarbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Boc protection reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often at room temperature.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Deprotection: The primary product is the free amine derivative of nicotinic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is used as an intermediate in the synthesis of more complex molecules. Its bromine and Boc groups make it a versatile building block for constructing various organic compounds .
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials, such as organic semiconductors and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate involves its ability to undergo nucleophilic substitution and deprotection reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-tert-butylaniline: This compound is similar in that it contains both bromine and tert-butyl groups, but it lacks the nicotinic acid moiety.
tert-Butyl N-(4-bromobutyl)carbamate: This compound also contains a Boc-protected amine and a bromine atom, but it has a different carbon backbone.
Uniqueness
tert-Butyl 2-bromo-4-((tert-butoxycarbonyl)amino)nicotinate is unique due to its combination of a nicotinic acid derivative with both bromine and Boc-protected amine groups. This combination provides a versatile platform for further chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl 2-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)10-9(7-8-17-11(10)16)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWANVLFCPBDKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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